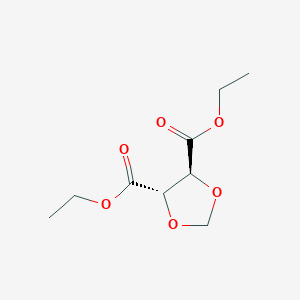
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O3S and its molecular weight is 377.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction and Pharmacophore Models : This compound has been analyzed for its interaction with the CB1 cannabinoid receptor. Using molecular orbital methods and conformational analysis, researchers have developed unified pharmacophore models. These models help in understanding the molecular interaction of antagonists and agonists with the receptor, contributing to the development of new drugs targeting these receptors (Shim et al., 2002).
Structure-Activity Relationships : Studies have focused on the structure-activity relationships of pyrazole derivatives, including this compound, as cannabinoid receptor antagonists. This research is significant for characterizing cannabinoid receptor binding sites and developing pharmacological probes (Lan et al., 1999).
Glycine Transporter 1 Inhibitor : The compound has been identified as a structurally diverse back-up compound for a potent glycine transporter 1 (GlyT1) inhibitor. This discovery is relevant for its potential use in treating central nervous system disorders (Yamamoto et al., 2016).
Heterocyclic Compounds in Pharmaceuticals : Research has highlighted the use of nitrogen-containing heterocyclic compounds, including this compound, as structural components in pharmaceuticals due to their high biological activities. These compounds have applications in various areas such as herbicides, insecticides, and pharmaceuticals (Higasio & Shoji, 2001; 2004).
Synthesis of Novel Fused Heterobicycles : Studies on the synthesis of novel fused heterobicycles involving this compound are significant for the development of new pharmaceuticals with potential therapeutic applications (Karthikeyan et al., 2014).
Mecanismo De Acción
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that the compound could bind to its target(s) and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict which pathways might be impacted .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Without information on the compound’s targets and mode of action, it’s challenging to predict its potential effects .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s ability to interact with its target(s). Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these environmental factors might influence its activity .
Propiedades
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-21-12-15(11-20-21)16-9-13(3-6-18-16)10-19-17(23)14-4-7-22(8-5-14)26(2,24)25/h3,6,9,11-12,14H,4-5,7-8,10H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVISNKFEPINIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2462454.png)
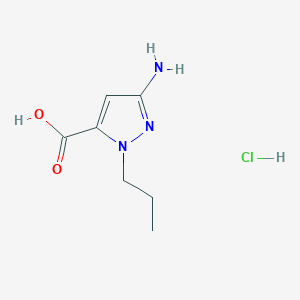
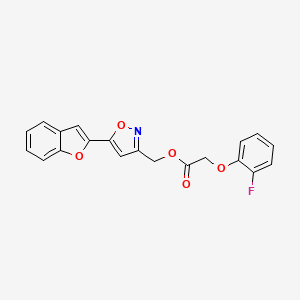
![3-[1',3'-dimethyl-5-(trifluoromethyl)-1H,1'H-3,4'-bipyrazol-1-yl]propan-1-amine](/img/structure/B2462457.png)


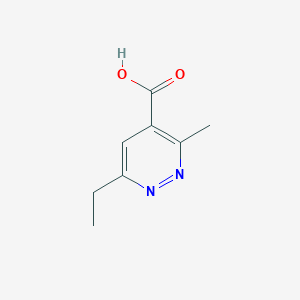
![[2-(phenylsulfanyl)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2462465.png)
![N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2462466.png)
![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)
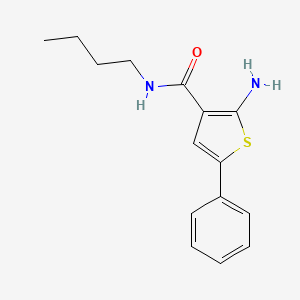

![3-chloro-2-[4-(4H-1,2,4-triazol-3-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2462474.png)
